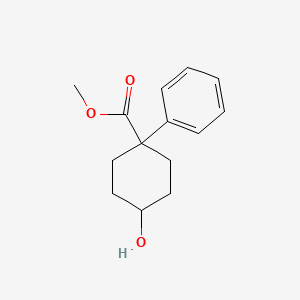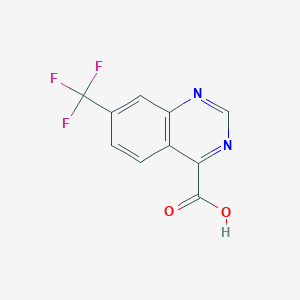
octahydro-1H-isoindol-5-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of octahydro-1H-isoindol-5-one hydrochloride involves several steps. One common method includes the reduction of isoindole derivatives under specific reaction conditions. The industrial production methods often involve the use of high-pressure hydrogenation and catalytic reduction to achieve the desired product .
Chemical Reactions Analysis
Octahydro-1H-isoindol-5-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Octahydro-1H-isoindol-5-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of octahydro-1H-isoindol-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Octahydro-1H-isoindol-5-one hydrochloride can be compared with other similar compounds, such as:
Octahydro-1H-isoindol-5-ol hydrochloride: This compound has a similar structure but differs in its functional groups and biological activities.
cis-Octahydro-1H-isoindole hydrochloride: Another similar compound with slight variations in its chemical structure and properties.
Properties
Molecular Formula |
C8H14ClNO |
|---|---|
Molecular Weight |
175.65 g/mol |
IUPAC Name |
1,2,3,3a,4,6,7,7a-octahydroisoindol-5-one;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-7,9H,1-5H2;1H |
InChI Key |
LORZGTPBQJLUEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC2C1CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane](/img/structure/B13013098.png)


![tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13013117.png)



![tert-butyl N-[(8R)-6-azaspiro[3.4]octan-8-yl]carbamate](/img/structure/B13013136.png)


![N-Methyl-1-(8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnolin-3-yl)methanamine](/img/structure/B13013151.png)


